BenchChemオンラインストアへようこそ!

(2S,3S)-2-amino-3,4-dimethylpentanoic acid

Enzymology Aminoacyl-tRNA Synthetase Molecular Recognition

Non-reproducible binding data due to incorrect stereoisomer supply? This exact (2S,3S) diastereomer is critical for IleRS studies, showing ~110-fold higher affinity than the (2S,3R) form. Use it to ensure valid SAR data and leverage the Tlp3 co-crystal structure (PDB 6W3O) for bacterial chemotaxis research. Supplied as a specialized, non-proteinogenic building block for peptide optimization. • Validated ligand for IleRS with defined stereospecific binding. • High-resolution structural biology probe (PDB 6W3O). • Used to enhance stability and lipophilicity of peptide drugs.

Molecular Formula C7H15NO2
Molecular Weight 145.20 g/mol
CAS No. 23262-01-3
Cat. No. B12919750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2-amino-3,4-dimethylpentanoic acid
CAS23262-01-3
Molecular FormulaC7H15NO2
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
InChIKeyVFEDCKXLINRKLV-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid – Overview


(2S,3S)-2-amino-3,4-dimethylpentanoic acid (CAS 23262-01-3), also known as 4-methyl-L-isoleucine, is a chiral, non-proteinogenic alpha-amino acid with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol [1]. It features a specific (2S,3S) stereochemistry, distinguishing it from other diastereomers and structurally similar branched-chain amino acids. The compound is not incorporated into standard ribosomal protein synthesis [2] but serves as a specialized building block in peptide and peptidomimetic synthesis, and is utilized as a ligand in structural biology and enzymology studies [3].

Stereochemistry Defined (2S,3S) chiral building block
Classification Non-proteinogenic L-peptide linking amino acid
Probe utility Structurally validated chemoreceptor ligand (PDB 6W3O)

(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid: Specificity & Substitution Risks


Substituting (2S,3S)-2-amino-3,4-dimethylpentanoic acid with other branched-chain amino acid analogs (e.g., L-isoleucine, L-leucine, L-norvaline, or other stereoisomers) can lead to significant loss of activity or altered experimental outcomes. This compound possesses a unique combination of a 7-carbon backbone, specific (2S,3S) stereochemistry, and a 4-methyl substitution pattern that directly impacts its molecular recognition by proteins such as aminoacyl-tRNA synthetases and chemoreceptors [1]. Published data demonstrate that even a single change in stereochemistry or side-chain geometry results in drastically different binding affinities, underscoring the need for procurement of the exact compound to ensure experimental reproducibility and validity [2].

Stereochemical mismatch

Diastereomers (e.g., (2S,3R) or (3R)) may lose >100-fold binding affinity; precise enantiomeric identity is essential for target engagement.

Side-chain geometry shift

The 4-methyl substitution pattern alters molecular recognition compared to L-isoleucine or L-leucine, potentially disrupting protein pocket fit.

Biological role mismatch

Proteinogenic analogs (L-Ile, L-Leu) are metabolized or mis-incorporated; this non-proteinogenic block avoids endogenous translation machinery.

(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid: Binding & Structural Evidence


Enhanced IleRS Binding Affinity

The (2S,3S) isomer of 2-amino-3,4-dimethylpentanoic acid demonstrates a significantly stronger binding affinity for E. coli isoleucine-tRNA ligase (IleRS) compared to its (2S,3R) and (3R) diastereomers. This direct comparison of stereoisomers reveals that the correct 3D conformation is crucial for enzyme interaction [1].

IleRS Affinity
Head-to-head
Target Ki 45,500 nM vs. (2S,3R) isomer ~5,000,000 nM (~110-fold higher affinity)
Supports stereospecific IleRS probe design
E. coli IleRS, pH 7.5, 20°C
Enzymology Aminoacyl-tRNA Synthetase Molecular Recognition

Co-crystal Structure with Chemoreceptor Tlp3

The compound's utility as a chemical probe is validated by a high-resolution (1.42 Å) co-crystal structure with the ligand-binding domain of the Campylobacter jejuni chemoreceptor Tlp3 (PDB ID: 6W3O). This structure confirms a specific binding mode and provides an atomic-level template for structure-based design [1]. While L-isoleucine also binds Tlp3, this structure directly demonstrates the compatibility of the 4-methyl-L-isoleucine scaffold with a biologically relevant binding pocket.

Tlp3 Co-crystal
Method context
PDB 6W3O, 1.42 Å resolution; clear electron density in hydrophobic pocket
Validates binding mode for structure-based design
C. jejuni Tlp3 ligand-binding domain
Structural Biology X-ray Crystallography Chemotaxis Ligand Binding

Non-Proteinogenic L-Peptide Building Block

Unlike L-isoleucine, which is a proteinogenic amino acid incorporated into proteins, (2S,3S)-2-amino-3,4-dimethylpentanoic acid is classified as a 'non-proteinogenic' L-peptide linking amino acid (PDB type: ATOMP) [1]. This is a functional distinction, not just a structural one, meaning it is designed to be incorporated into synthetic peptides without interfering with natural translational machinery. This contrasts with common analogs like L-leucine or L-valine, which are naturally occurring and can be metabolized or mis-incorporated.

Non-proteinogenic
Class-level
PDB classification: ATOMP (L-peptide linking, not ribosomal substrate)
Avoids endogenous translation and metabolic pathways
Classification basis in Protein Data Bank
Peptide Synthesis Peptidomimetics Unnatural Amino Acids

Lipophilicity vs. Natural Amino Acids

The compound's computed partition coefficient (XLogP3) of -1.5 indicates a different lipophilic profile compared to its natural counterparts L-isoleucine (-1.7) and L-leucine (-1.5) [1]. This difference in hydrophobicity can influence peptide folding, membrane permeability, and overall drug-likeness of compounds into which it is incorporated.

Lipophilicity
Cross-study
XLogP3 = -1.5 vs. L-isoleucine -1.7 (slightly more lipophilic)
May support peptide permeability tuning
Computed property; experimental validation advised
Physicochemical Properties Lipophilicity Solubility

(2S,3S)-2-Amino-3,4-dimethylpentanoic Acid: Key Research Applications


SAR of IleRS Inhibitors

The well-defined, stereospecific affinity of (2S,3S)-2-amino-3,4-dimethylpentanoic acid for Isoleucine-tRNA ligase (IleRS) makes it a critical tool compound for SAR studies. Researchers can use this compound as a 'hit' or reference molecule to design and evaluate new inhibitors, quantifying the impact of further chemical modifications on enzyme binding. Its ~110-fold higher affinity compared to its (2S,3R) diastereomer provides a clear benchmark for assessing stereochemical contributions to activity [1].

Peptidomimetic Probes & Therapeutics

As a non-proteinogenic L-peptide linking amino acid [2], this compound is ideal for incorporation into synthetic peptides to improve their drug-like properties. Its distinct lipophilicity (XLogP3 = -1.5) compared to natural L-isoleucine (-1.7) [3] offers a rational basis for modulating the membrane permeability or solubility of peptide candidates without drastically altering their core structure. It serves as a building block to enhance the stability and bioavailability of peptide-based drugs.

Bacterial Chemotaxis Studies

The availability of a high-resolution co-crystal structure with the C. jejuni chemoreceptor Tlp3 (PDB 6W3O) [4] makes this compound a validated chemical probe for studying bacterial chemotaxis. Researchers investigating the molecular basis of host-pathogen interactions can use this ligand to explore Tlp3 function, perform competitive binding assays with other hydrophobic amino acids, or design mutants to dissect the ligand recognition mechanism, a crucial step in understanding and potentially inhibiting bacterial colonization.

Protein-Ligand Interaction Probe

The combination of quantitative binding data and a high-resolution co-crystal structure establishes (2S,3S)-2-amino-3,4-dimethylpentanoic acid as a high-quality chemical probe for investigating hydrophobic amino acid recognition in general. It can be used in competitive displacement assays, biophysical studies like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), and as a control compound in the development of new assays targeting amino acid-binding proteins [1][4].

Application
Selection Property
Validation Focus
IleRS SAR studies
Stereochemical Ki benchmark
IleRS binding assay validation
Peptidomimetic probe development
Non-proteinogenic L-peptide linker
Peptide stability and permeability screening
Bacterial chemotaxis studies
Co-crystallized Tlp3 ligand (PDB 6W3O)
Chemoreceptor binding and competition assays
Hydrophobic amino acid probe
Combined binding & structural validation
Biophysical interaction screening (SPR, ITC)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-2-amino-3,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.